Beryllium hydroxide

Übersicht

Beschreibung

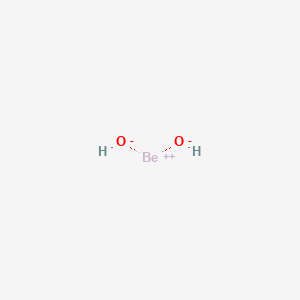

Beryllium Hydroxide, an inorganic compound with the chemical formula Be(OH)2, is a white crystalline solid at room temperature . It exhibits amphoteric properties, meaning it can act as both an acid and a base, reacting with both to form salts . The natural pure this compound is rare or very rare .

Synthesis Analysis

This compound can be produced by a variety of methods in the laboratory setting. One common method is through the reaction of beryllium salts with alkaline substances. The reaction of beryllium chloride (BeCl2) with sodium hydroxide (NaOH) is a common way to produce this compound: BeCl2 + 2NaOH → Be(OH)2 + 2NaCl . This compound can also be formed by the hydrolysis of beryllium alkyls: Be(CH3)2 + 2H2O → Be(OH)2 + 2CH4 .

Molecular Structure Analysis

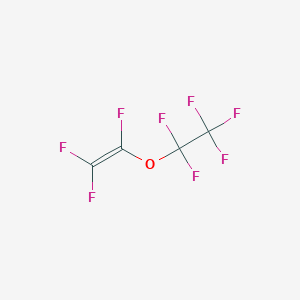

The chemical structure of this compound consists of a beryllium atom bonded to two hydroxyl (OH) groups . When alkali is added to beryllium salt solutions, the α-form (a gel) is formed. If this is left to stand or boiled, the rhombic β-form precipitates. This has the same structure as zinc hydroxide, Zn(OH)2, with tetrahedral beryllium centers .

Chemical Reactions Analysis

As an amphoteric substance, this compound can dissolve in both acids and alkali solutions. When it reacts with acids, it forms beryllium salts, and when reacting with alkalis, it produces complex this compound ions . For example, with sulfuric acid, H2SO4, beryllium sulfate is formed: Be(OH)2 + H2SO4 → BeSO4 + 2 H2O .

Physical And Chemical Properties Analysis

This compound is a white crystalline solid at room temperature and exhibits amphoteric properties. This means it can act as both an acid and a base, reacting with both to form salts. This compound has a molar mass of approximately 43.03 g/mol .

Wissenschaftliche Forschungsanwendungen

Production and Alloys : Beryllium hydroxide is primarily used to produce beryllium metal and alloys. Its exposure can cause pneumonitis and chronic beryllium disease (berylliosis) due to inhalation of its dust. Prolonged exposure is associated with an increased risk of lung cancer (2020).

Pulmonary Carcinogen : this compound, along with Be metal and alloys, is identified as a pulmonary carcinogen in rats. Studies also show its connection to pulmonary metaplasia, a preneoplastic lesion in rats (Groth, Kommineni, & Mackay, 1980).

Environmental Impact : In landscapes with acidic soils, this compound can significantly impact the environment. Extensive leaching from these soils can result in high concentrations of Be in soil water, runoff, and low-order streams (Åström et al., 2018).

Biological Fluids Chemistry : The chemical speciation of beryllium, including this compound in human biological fluids, aids in understanding its toxicology and the prevention and treatment of chronic beryllium disease. Formation of this compound and/or phosphate is observed in most biological fluids (Sutton & Burastero, 2003).

This compound Production Technology : Research has been conducted on the electrochemical neutralization in the production of this compound. This includes studying the kinetics and technological parameters like current density and voltage (Nikolaevskii, Kotsar’, & Matyasova, 2017).

Crystal Growth : Beryllium oxide crystals, used in various industries, can be grown hydrothermally using this compound (Hill & Harker, 1966).

Industrial Applications : this compound is converted into beryllium-copper master alloy, metal, or oxide for use in industries like aerospace, defense, and telecommunications (Hinz et al., 1986).

Powder Microstructure : The crystallinity and morphology of beryllium oxide powder, derived from beryllium carbonate and hydroxide, vary based on production treatment types (Kiiko, 2016).

Analytical Techniques : The hydrolysis of sodium beryllate, crucial in this compound production, influences the efficiency of separating aluminum from beryllium (Matyasova, Nikolaevskii, & Alekberov, 2017).

Biological Sampling : A method using accelerator mass spectrometry (AMS) has been developed for quantifying beryllium in biological samples, critical for studying chronic beryllium disease (Chiarappa-Zucca et al., 2004).

Magnetic Resonance : Studies on proton magnetic resonance spectra of this compound provide insights into its thermal decomposition into BeO and H2O, converting finally to an amorphous beryllium oxyhydroxide (Pletnev et al., 2005).

Wirkmechanismus

Safety and Hazards

Beryllium and its compounds, including Beryllium Hydroxide, are highly toxic. Occupational exposure by inhaling airborne beryllium dust can cause serious lung disease (Chronic Beryllium Disease or CDB) and lung cancer . Skin exposure to dust and beryllium compounds can cause sensitization which also can lead to CDB . Therefore, safety measures such as using protective clothing, masks, and gloves are highly recommended when working with this compound .

Eigenschaften

IUPAC Name |

beryllium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJWIROQQFWMMK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[OH-].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893932 | |

| Record name | Beryllium hydroxide (Be(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.027 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Beryllium hydroxide (Be(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

13327-32-7 | |

| Record name | Beryllium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13327-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beryllium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013327327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium hydroxide (Be(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium hydroxide (Be(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)

![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)